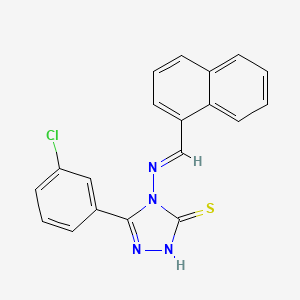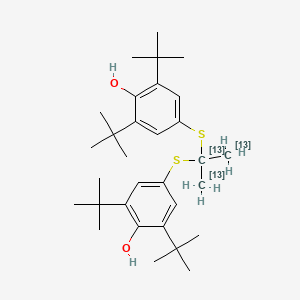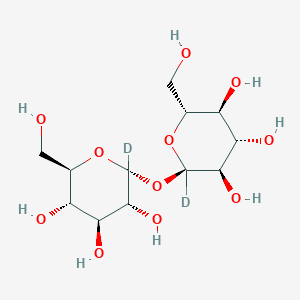
D-(+)-Trehalose-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Trehalose-d2: is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and ability to protect biological structures under stress conditions, such as dehydration and freezing. The deuterated version, this compound, is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d2 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions: D-(+)-Trehalose-d2 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose aldehyde or trehalose acid.
Reduction: Reduction reactions can convert trehalose into trehalose alcohol.
Substitution: Substitution reactions can introduce different functional groups into the trehalose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation: Trehalose aldehyde, trehalose acid.
Reduction: Trehalose alcohol.
Substitution: Trehalose derivatives with different functional groups.
科学的研究の応用
Chemistry: D-(+)-Trehalose-d2 is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: In biological research, this compound is used to investigate the metabolic pathways of trehalose and its role in stress response mechanisms in organisms.
Medicine: this compound has potential applications in medical research, particularly in the study of diseases related to protein aggregation, such as neurodegenerative disorders. It is also explored for its cryoprotective properties in preserving biological samples.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as a stabilizing agent in various formulations.
作用機序
The mechanism of action of D-(+)-Trehalose-d2 involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around proteins, preventing their denaturation and aggregation under stress conditions. This protective effect is mediated through hydrogen bonding and the formation of a glassy matrix that immobilizes water molecules.
類似化合物との比較
D-(+)-Trehalose: The non-deuterated form of trehalose.
Maltose: Another disaccharide composed of two glucose molecules but with a different glycosidic linkage.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness: D-(+)-Trehalose-d2 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications, such as NMR spectroscopy. The deuterated form also provides insights into the metabolic pathways and stress response mechanisms involving trehalose.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i11D,12D |
InChIキー |
HDTRYLNUVZCQOY-ZYLFEKHBSA-N |
異性体SMILES |
[2H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)


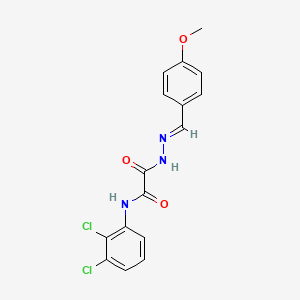
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
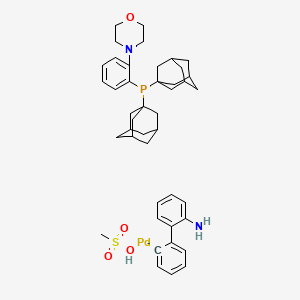
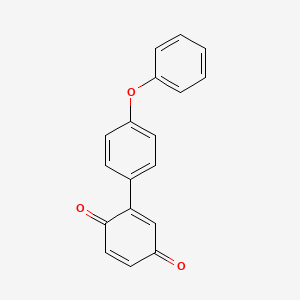
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
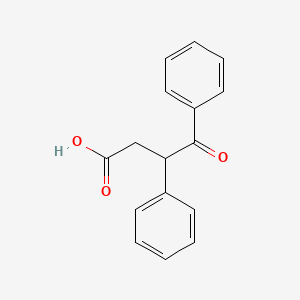
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
